molecular formula C16H11F3N2O3 B2356859 3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione CAS No. 2379995-14-7

3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione

Cat. No.: B2356859
CAS No.: 2379995-14-7
M. Wt: 336.27
InChI Key: WXHWEKVRMZMJJS-UHFFFAOYSA-N
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Description

3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a quinazoline-2,4-dione core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-(trifluoromethyl)aniline.

    Cyclization: The aniline derivative undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst to form the quinazoline-2,4-dione core.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and reduce production costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-[4-Hydroxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione.

    Reduction: Formation of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1,2-dihydroquinazoline-2,4-dione.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[4-Methoxyphenyl]-1H-quinazoline-2,4-dione: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    3-[4-Trifluoromethylphenyl]-1H-quinazoline-2,4-dione:

    3-[4-Hydroxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and biological effects.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These properties enhance its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c1-24-13-7-6-9(8-11(13)16(17,18)19)21-14(22)10-4-2-3-5-12(10)20-15(21)23/h2-8H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHWEKVRMZMJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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